molecular formula C20H11ClF4N4O4 B15025998 3-chloro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

3-chloro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

Cat. No.: B15025998
M. Wt: 482.8 g/mol
InChI Key: DFUUOIAMSLOLPI-UHFFFAOYSA-N
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Description

3-chloro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chlorinated benzamide group, a fluorinated phenyl ring, and a trifluoromethylated pyrrolo[2,3-d]pyrimidine core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the trifluoromethyl group. The final steps involve the chlorination of the benzamide and the attachment of the fluorophenyl group. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated and fluorinated sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity.

Scientific Research Applications

3-chloro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide has a wide range of scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity is of interest for developing new pharmaceuticals, particularly in areas such as anti-cancer and anti-inflammatory therapies.

    Industry: Its chemical properties could be exploited in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}benzamide: This compound shares structural similarities but differs in the presence of a tetrazole ring instead of the pyrrolo[2,3-d]pyrimidine core.

    4-aminopyrrolo[2,3-d]pyrimidine derivatives: These compounds have similar core structures but may vary in their functional groups and biological activities.

Uniqueness

The uniqueness of 3-chloro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H11ClF4N4O4

Molecular Weight

482.8 g/mol

IUPAC Name

3-chloro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

InChI

InChI=1S/C20H11ClF4N4O4/c21-10-3-1-2-9(8-10)15(30)28-19(20(23,24)25)13-14(26-17(19)32)29(18(33)27-16(13)31)12-6-4-11(22)5-7-12/h1-8H,(H,26,32)(H,28,30)(H,27,31,33)

InChI Key

DFUUOIAMSLOLPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=C(C=C4)F)C(F)(F)F

Origin of Product

United States

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